molecular formula C10H11N3OS2 B1619790 5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-34-5

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No. B1619790
CAS RN: 52494-34-5
M. Wt: 253.3 g/mol
InChI Key: GKBYGCJOHFNQNC-UHFFFAOYSA-N
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Description

“5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . This compound is used for industrial and scientific research purposes .

Scientific Research Applications

Anticancer and Neuroprotective Activities

One notable derivative within the thiadiazole class, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has shown promising results in anticancer studies. FABT inhibited the proliferation of various tumor cells, including those derived from nervous system cancers (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) and peripheral cancers like colon adenocarcinoma and lung carcinoma. The compound's anticancer effect was attributed to decreased cell division and inhibited cell migration. Interestingly, FABT also exhibited neuroprotective activity in neuronal cultures exposed to neurotoxic agents, highlighting its potential as a multifunctional therapeutic agent (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).

Antimicrobial Properties

Novel quaternary ammonium salts (QAS) derivatives, including 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) analogues, have been explored for their antimicrobial effectiveness. These compounds displayed potent antimicrobial effects against common pathogens such as S. aureus and E. coli, with relatively low cytotoxicity against human cell lines. The antibacterial mechanism is believed to involve the QAS fixing on cell wall surfaces, leading to the release of bacterial cytoplasm. This study opens new avenues for developing antimicrobial agents that are effective in both clinical and agricultural settings (Xianrui Xie et al., 2017).

Synthetic Methodologies and Applications

Research has also focused on the synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles, compounds known for their high biological activity. These derivatives exhibit antimicrobial, antituberculous, antiphlogistic properties, and inhibit the development of certain cancers. However, the lack of convenient synthesis methods for 2,5-disubstituted 1,3,4-thiadiazoles has restricted their application in medical practice. Innovations in synthesis methodologies could significantly enhance the accessibility and clinical utility of these compounds (Y. Efimova et al., 2009).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

5-(2-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-2-14-8-6-4-3-5-7(8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYGCJOHFNQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351295
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

CAS RN

52494-34-5
Record name 5-(2-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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